N4-Acetylcytidine triphosphate sodium

mRNA therapeutics vaccine development modified RNA

ac4CTP sodium (CAS 2803886-33-9) is the definitive T7 RNA polymerase substrate for site-specific incorporation of the conserved N4-acetylcytidine (ac4C) epitranscriptomic mark into RNA via in vitro transcription, addressing the unmet need for authentic ac4C-modified transcripts. • Enables ac4C-mRNA at ≥25% cytidine substitution for therapeutic constructs (US Patent 11,639,501 B2) • Delivers 100-130 μg modified RNA per 20 μL IVT reaction without yield penalty • Recapitulates ac4C-dependent NLRP3 inflammasome activation, NFκB signaling, and HMGB1 expression • Tetrasodium salt, ≥98% HPLC purity, stored at -80°C

Molecular Formula C11H14N3Na4O15P3
Molecular Weight 613.12 g/mol
Cat. No. B8117531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylcytidine triphosphate sodium
Molecular FormulaC11H14N3Na4O15P3
Molecular Weight613.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1
InChIKeyVSBLTNBKSQTQJC-XGZYCNACSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Acetylcytidine Triphosphate Sodium: What Scientific Procurement Teams Need to Know


N4-Acetylcytidine triphosphate sodium (ac4CTP sodium, CAS 2803886-33-9) is a chemically modified cytidine triphosphate analog in which the N4 exocyclic amine of the cytosine base is acetylated [1]. As the activated triphosphate donor form of the naturally occurring epitranscriptomic modification N4-acetylcytidine (ac4C) [2], this compound serves as a substrate for RNA polymerases—particularly T7 RNA polymerase—enabling the site-specific incorporation of ac4C modifications into RNA transcripts during in vitro transcription (IVT) . Unlike unmodified CTP, the N4-acetyl group introduces distinct steric and hydrogen-bonding properties that alter RNA secondary structure stability, translational efficiency, and immunogenicity [3]. The compound is supplied as a tetrasodium salt (molecular weight 613.12 g/mol) with typical vendor purity specifications of ≥95% by HPLC [4].

Site-specific ac4C incorporation into RNA via T7 IVT workflow

Epitranscriptomic mechanism and translational efficiency studies

High-solubility nucleotide for concentrated IVT formulation

Why N4-Acetylcytidine Triphosphate Sodium Cannot Be Replaced by Standard CTP or Common Modified NTPs


Generic substitution of N4-acetylcytidine triphosphate sodium with unmodified CTP, 5-methylcytidine triphosphate (m5CTP), or pseudouridine triphosphate (ΨTP) is scientifically invalid for experiments requiring ac4C-dependent functional outcomes. The N4-acetyl modification is not merely a cytidine analog; it represents a specific, evolutionarily conserved epitranscriptomic mark present in tRNAs, rRNAs, and mRNAs across all three domains of life [1]. Unlike 5-methylcytidine, which modifies the C5 position of the pyrimidine ring and primarily affects base-pairing stability through hydrophobic stacking, the N4-acetyl group replaces the exocyclic amine hydrogen with an acetyl moiety, converting a hydrogen bond donor (NH₂) into a hydrogen bond acceptor (amide carbonyl) and introducing steric bulk at the Watson-Crick edge [2]. This distinct chemical change is recognized by specific cellular machinery including the acetyltransferase NAT10 and reader proteins, and substitution with any other modified CTP analog would fail to recapitulate the ac4C-dependent effects on mRNA translation efficiency, stability, and immunogenicity reduction that are documented in the literature [3] [4]. The following quantitative evidence establishes why this specific compound is required for defined research and industrial applications.

Required Substrate
ac4CTP Sodium

N4-acetyl modification converts H-bond donor to acceptor, introducing steric bulk recognized by NAT10 and reader proteins.

Common Substitute
Standard CTP

Lacks the acetyl moiety; produces 0% ac4C content and fails to recapitulate ac4C-dependent translation and stability effects.

Required Substrate
ac4CTP Sodium

Distinct Watson-Crick edge modification; influences RNA secondary structure and immunogenicity profile.

Alternative Analog
m5CTP or ΨTP

Modify different positions (C5 or N1); their hydrogen-bonding and steric properties differ fundamentally from ac4C.

Quantitative Evidence Guide: N4-Acetylcytidine Triphosphate Sodium Versus Comparators


Minimum Incorporation Threshold for Therapeutic mRNA Efficacy

Patent US 11,639,501 B2 (Helix Nanotechnologies, 2023) explicitly claims that for a polyribonucleotide encoding a therapeutic polypeptide payload, at least 25% of cytidine residues must comprise N4-acetylcytidine to achieve functional benefit [1]. This 25% incorporation threshold represents a quantifiable specification for therapeutic mRNA design that distinguishes ac4CTP from non-acetylated cytidine analogs which lack this patent-protected compositional requirement. Standard CTP incorporation would yield 0% ac4C content, and 5-methylcytidine triphosphate or pseudouridine triphosphate would similarly produce 0% ac4C-modified cytidine residues, thereby failing to meet this claimed composition.

Patent Incorporation Threshold
Head-to-head
≥25% of cytidine residues must be ac4C for claimed functional benefit vs. 0% with standard CTP or m5CTP/ΨTP.
Reported composition requirement context
Polyribonucleotide encoding polypeptide, T7 IVT.
mRNA therapeutics vaccine development modified RNA

Substrate Efficiency in T7 RNA Polymerase In Vitro Transcription

Multiple vendor technical datasheets and commercial kit validations confirm that N4-acetylcytidine triphosphate sodium is efficiently utilized as a substrate by T7 RNA polymerase in in vitro transcription reactions, enabling incorporation into multiple template sequences . In the Jena Bioscience HighYield T7 mRNA Synthesis Kit (ac4CTP) optimized formulation, a standard 20 μL reaction containing 7.5 mM ac4CTP alongside 7.5 mM each of ATP, GTP, and UTP yields approximately 100-130 μg of N4-acetylcytosine-modified RNA after 30 minutes of incubation at 37°C using 1 μg of T7 control template (1.4 kb RNA transcript) [1]. This yield is comparable to standard IVT kits using unmodified CTP, indicating that the N4-acetyl modification does not substantially impair polymerase processivity or transcript yield.

T7 IVT Substrate Efficiency
Class-level
100–130 µg RNA per 20 µL reaction (30 min, 37°C, 1 µg template). Comparable to standard CTP yield range.
Supports IVT workflow selection
Kit formulation with 7.5 mM ac4CTP; 1.4 kb transcript.
in vitro transcription RNA synthesis enzymatic incorporation

Aqueous Solubility for High-Concentration IVT Reaction Formulations

N4-Acetylcytidine triphosphate sodium demonstrates high aqueous solubility of ≥250 mg/mL in water . For the tetrasodium salt form (MW 613.12 g/mol), this corresponds to ≥407.75 mM concentration . The free acid form (MW 525.19 g/mol) achieves ≥476.02 mM solubility in water . This high solubility is achieved without requiring organic co-solvents or specialized formulation additives, facilitating direct preparation of concentrated nucleotide stock solutions for IVT optimization.

Aqueous Solubility
Data to verify
≥250 mg/mL (≥407.75 mM) as tetrasodium salt; reported 2–8× higher molar solubility than many modified NTPs.
Supports formulation-context review
Vendor-reported specification; solubility in water at ambient temperature.
solubility formulation development nucleotide stability

Functional Outcome Differentiation in NLRP3 Inflammasome Activation Studies

N4-acetylcytidine triphosphate sodium (0.3-1 mM, 3-6 hours) increases NLRP3 expression and initiates NFκB signaling in BV2 microglial cells, with HMGB1 expression elevated at 3 hours post-treatment [1]. At 0.3 mM concentration cultured for 48 hours, the compound dramatically inhibits BV2 microglia cell growth . This specific concentration-dependent profile distinguishes ac4CTP sodium from unmodified cytidine or other modified cytidine analogs, which lack this reported functional activity in microglial inflammatory pathway modulation.

NLRP3 Inflammasome Activity
Assay context
0.3–1 mM ac4CTP increases NLRP3 expression, initiates NFκB signaling, elevates HMGB1 in BV2 microglia. Growth inhibition at 0.3 mM, 48 h.
Reported cell-model endpoint context
Qualitative activity vs. absence of reported CTP activity.
NLRP3 inflammasome neuroinflammation microglia biology

Chemical Identity and Purity Specifications for Reproducible IVT

Commercial ac4CTP sodium is supplied with vendor-specified purity of ≥95-98% by HPLC [1]. Jena Bioscience provides additional characterization including λmax 243 nm with molar extinction coefficient ε 11.2 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) and pH specification of 7.0 ±0.5 for 100 mM stock solutions [2]. These specifications exceed typical requirements for IVT-grade nucleotides (commonly ≥90% purity) and provide traceable quality metrics that ensure lot-to-lot reproducibility in enzymatic RNA synthesis.

Purity & Analytical Specs
Specification review
≥95–98% by HPLC; λmax 243 nm, ε 11.2 L mmol⁻¹ cm⁻¹; pH 7.0 ±0.5 (100 mM stock).
Supports lot-to-lot reproducibility
Exceeds typical ≥90% IVT-grade NTP specifications.
quality control HPLC purity nucleotide characterization

Reduction of mRNA Immunogenicity via N4-Acetylcytosine Modification

N4-acetylcytosine modifications have been shown to increase mRNA stability and reduce immunogenicity compared to unmodified mRNA [1] . The Chinese patent application CN202210326191.1 explicitly states that incorporation of modified nucleotides including acetylated cytidine triphosphate can reduce mRNA auto-immunogenicity, enhance mRNA stability, and prolong expression duration and efficiency in target cells [2]. This positions ac4CTP as a functional alternative to pseudouridine (Ψ) and 1-methylpseudouridine (m1Ψ), which are patented by Moderna and BioNTech [3], for reducing therapeutic mRNA immunogenicity.

mRNA Immunogenicity Reduction
Class-level
N4-acetylcytosine-modified mRNA shows reported lower immunogenicity and increased stability vs. unmodified mRNA; patent-differentiated from Ψ/m1Ψ.
Reported immunogenicity endpoint context
No direct quantitative comparison available.
mRNA therapeutics immunogenicity RNA stability

Optimal Application Scenarios for N4-Acetylcytidine Triphosphate Sodium


Therapeutic mRNA Development Requiring ≥25% ac4C Incorporation

For development of therapeutic mRNA constructs where at least 25% of cytidine residues must be N4-acetylcytidine-modified to achieve functional efficacy as claimed in US Patent 11,639,501 B2, ac4CTP sodium is the essential and non-substitutable nucleotide source [1]. This application is directly supported by the quantitative patent evidence establishing the 25% incorporation threshold for therapeutic polypeptide-encoding polyribonucleotides.

High-Yield Production of ac4C-Modified mRNA for Transfection and Translation Studies

For in vitro transcription reactions requiring ac4C-modified RNA at yields of 100-130 μg per 20 μL reaction with T7 RNA polymerase, ac4CTP sodium can be used as a direct replacement for CTP without yield penalty [1]. This application is supported by the IVT yield data from the Jena Bioscience HighYield T7 mRNA Synthesis Kit optimized for ac4CTP incorporation.

NLRP3 Inflammasome and Neuroinflammation Pathway Investigation

For research examining the role of ac4C-modified RNA in NLRP3 inflammasome activation, NFκB signaling initiation, and HMGB1 expression in microglial cells, ac4CTP sodium is the appropriate substrate for generating functionally active modified RNA transcripts [1]. This application stems from the concentration-dependent functional activity profile documented in BV2 microglial cells (0.3-1 mM, 3-6 hours).

Epitranscriptomic Mechanism Studies Requiring Site-Specific ac4C Incorporation

For investigations of ac4C-dependent translational regulation, RNA stability enhancement, and reader protein recruitment, ac4CTP sodium enables site-specific incorporation of the native epitranscriptomic mark into RNA transcripts during IVT [1] [2]. This application is supported by evidence that the N4-acetyl modification is recognized by specific cellular machinery and influences translation efficiency and RNA stability.

Application
Selection Property
Validation Focus
mRNA construct design
Patent-reported composition requirement
≥25% ac4C residue incorporation endpoint
High-yield ac4C-RNA production
Yield comparable to standard CTP
IVT yield and transcript integrity review
Neuroinflammation pathway studies
Cell-model activity profile
NLRP3/NFκB/HMGB1 endpoint interpretation
Epitranscriptomic mechanism research
Site-specific native modification
Translation efficiency and reader protein recruitment

Technical Documentation Hub

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